5-Methoxy-7-nitro-1H-indole-2-carboxylic acid

Description

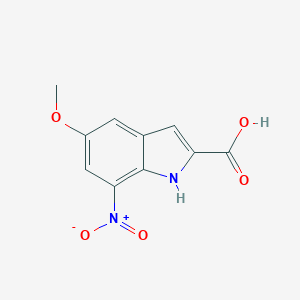

5-Methoxy-7-nitro-1H-indole-2-carboxylic acid is a substituted indole derivative featuring a methoxy group at position 5, a nitro group at position 7, and a carboxylic acid moiety at position 2 of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to biologically active molecules, such as tryptophan and serotonin.

Properties

IUPAC Name |

5-methoxy-7-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c1-17-6-2-5-3-7(10(13)14)11-9(5)8(4-6)12(15)16/h2-4,11H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZANWFSYUKLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(N2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646638 | |

| Record name | 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13838-45-4 | |

| Record name | 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13838-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis involves condensing phenylhydrazine with a substituted ketone under acidic conditions. For MI2CA:

-

Starting Material : 4-methoxyphenylhydrazine and ethyl pyruvate.

-

Cyclization : Performed in acetic acid at reflux (120°C, 8–12 hours), yielding ethyl 5-methoxyindole-2-carboxylate.

-

Hydrolysis : The ester is hydrolyzed using NaOH (2M, 80°C, 4 hours) to produce MI2CA.

Key Data :

Crystallization and Polymorphism

MI2CA exhibits polymorphism, with recent studies identifying a new monoclinic polymorph (space group P2₁/c). This polymorph forms cyclic dimers via O–H⋯O hydrogen bonds between carboxylic acid groups, critical for stabilizing the crystal lattice.

| Parameter | Polymorph 1 (Monoclinic) |

|---|---|

| Lattice Constants | a = 4.0305(2) Å, b = 13.0346(6) Å, c = 17.2042(9) Å |

| β Angle | 91.871(5)° |

| Z | 4 |

| Hydrogen Bond Length | O–H⋯O: 2.65 Å |

Nitration of MI2CA to Introduce the 7-Nitro Group

The nitration of MI2CA requires precise control to ensure regioselective substitution at the 7-position. The electron-donating methoxy group at position 5 directs electrophilic attack to the 7-position via resonance and inductive effects.

Nitration Conditions

-

Reagents : Fuming nitric acid (HNO₃, 90%) and concentrated sulfuric acid (H₂SO₄, 98%) in a 1:3 molar ratio.

-

Temperature : −10°C to 0°C to minimize byproducts (e.g., 3-nitro or dinitro derivatives).

-

Reaction Time : 2–4 hours under vigorous stirring.

Mechanism :

-

Step 1 : Generation of nitronium ion (NO₂⁺) in H₂SO₄.

-

Step 2 : Electrophilic attack at position 7, stabilized by methoxy-directed resonance.

-

Step 3 : Protonation and rearomatization to yield the nitro-substituted product.

Workup and Purification

-

Quenching : Pour the reaction mixture onto ice to precipitate the product.

-

Neutralization : Adjust to pH 6–7 using NaHCO₃.

-

Recrystallization : Use dimethyl sulfoxide (DMSO)/water (1:5 v/v) to obtain pure this compound.

Yield Optimization :

| Factor | Optimal Range |

|---|---|

| HNO₃ Concentration | 85–90% |

| Reaction Temperature | −5°C |

| Stoichiometry (HNO₃) | 1.1 equivalents |

| Final Yield | 58–63% |

Spectroscopic Characterization

Post-synthesis validation ensures the integrity of the nitro-substituted product.

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆) :

-

H-3 (indole): δ 7.45 ppm (singlet).

-

Methoxy: δ 3.87 ppm (singlet).

-

Carboxylic Acid: δ 12.1 ppm (broad).

-

-

¹³C NMR :

-

C-2 (COOH): δ 167.8 ppm.

-

C-7 (NO₂): δ 148.2 ppm.

-

Challenges and Solutions in Large-Scale Production

Regioselectivity Issues

Competing nitration at position 3 can occur if temperatures exceed 5°C. Mitigation strategies include:

-

Low-Temperature Control : Maintain reaction at −5°C ± 2°C.

-

Directed Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to reduce electron-withdrawing effects.

Purification Difficulties

The product’s low solubility in organic solvents necessitates polar solvent systems.

-

Alternative Solvents : Use N,N-dimethylformamide (DMF)/water mixtures for recrystallization.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) for small-scale purification.

Industrial Scalability Considerations

Continuous Flow Nitration

Adopting continuous flow reactors enhances safety and yield:

-

Residence Time : 8–10 minutes.

-

Throughput : 1.2 kg/hour per reactor module.

Waste Management

-

Acid Recovery : Distill H₂SO₄ for reuse (85–90% recovery).

-

NOₓ Scrubbing : Treat off-gases with alkaline solutions (pH >10).

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-7-nitro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 5-methoxy-7-nitro-1H-indole-2-carboxaldehyde or this compound.

Reduction: Formation of 5-methoxy-7-amino-1H-indole-2-carboxylic acid.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

5-Methoxy-7-nitro-1H-indole-2-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s methoxy group can also participate in hydrogen bonding and other interactions that influence its activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest potential interactions with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Ethyl 7-Methoxy-5-nitro-1H-indole-2-carboxylate (CAS RN: 176956-21-1)

- Structure : Ethyl ester derivative of the target compound, with reversed substituent positions (methoxy at 7, nitro at 5).

- Molecular Weight : 264.237 g/mol vs. 240.18 g/mol (estimated for 5-methoxy-7-nitro variant).

- Reactivity : The ester group enhances lipophilicity, making it more suitable for organic synthesis than the carboxylic acid form. The reversed substituent positions may alter electronic effects, influencing reactivity in nucleophilic substitution or reduction reactions .

7-Nitro-1H-indole-2-carboxylic Acid (CAS RN: 6960-45-8)

5-Chloro-7-nitro-1H-indole-2-carboxylic Acid (CAS RN: 1120345-33-6)

- Structure : Chloro substituent at position 5 instead of methoxy.

- Molecular Weight : 240.60 g/mol.

- Electronic Effects : Chloro (electron-withdrawing) vs. methoxy (electron-donating) alters the indole ring’s electron density, affecting acidity of the carboxylic acid group and interaction with biological targets .

Functional Group Variations

Indole-2-carboxylic Acid Derivatives

Ester vs. Acid Forms

- Ethyl 7-nitro-1H-indole-2-carboxylate (CAS RN: 6960-46-9) :

Pharmacological and Industrial Relevance

- Drug Development : Nitroindoles are often explored as antimicrobial or anticancer agents. The target compound’s nitro group may confer cytotoxicity, while the methoxy group could modulate metabolic stability .

- Crystallography : Indole derivatives are used in SHELX-based crystallographic studies. The carboxylic acid group in the target compound may facilitate coordination with metal ions, aiding in crystal structure determination .

Biological Activity

5-Methoxy-7-nitro-1H-indole-2-carboxylic acid (MNICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

MNICA features a methoxy group at the 5-position and a nitro group at the 7-position of the indole ring. This unique structure contributes to its reactivity and biological activity. The presence of both functional groups allows for specific interactions with various molecular targets, making it a valuable compound for research.

The biological activity of MNICA is primarily attributed to its ability to interact with cellular components through several mechanisms:

- Reduction of Nitro Group : The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.

- Oxidative Stress Modulation : MNICA has been studied for its neuroprotective properties, particularly in reducing oxidative stress and enhancing long-term potentiation (LTP), which is crucial for memory and learning .

- Enzyme Interaction : The compound may affect the activity of enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects .

Anticancer Activity

MNICA has shown promising anticancer properties in various studies. For instance, it was observed to inhibit cancer cell proliferation in vitro, particularly against colorectal carcinoma cell lines. The following table summarizes its cytotoxic effects compared to standard treatments:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | HCT116 (Colorectal) | 6.76 | |

| 5-Fluorouracil | HCT116 | 77.15 | |

| This compound | A549 (Lung) | 193.93 |

The low IC50 value against HCT116 indicates a strong potential for MNICA as an anticancer agent.

Neuroprotective Effects

Research has highlighted MNICA's neuroprotective capabilities, particularly in models of Alzheimer’s disease. It has been shown to reduce amyloid-beta (Aβ) pathology and decrease ischemic area size during stroke events . This suggests that MNICA could be beneficial in managing neurodegenerative diseases.

Case Studies

- Study on Neuroprotection : A study investigated the effects of MNICA on oxidative stress markers in neuronal cells subjected to ischemic conditions. Results indicated a significant reduction in oxidative damage markers when treated with MNICA compared to control groups .

- Anticancer Evaluation : In another study, MNICA was evaluated alongside other indole derivatives for their anticancer properties against various cell lines. The results demonstrated that MNICA exhibited superior cytotoxicity against HCT116 cells compared to both untreated controls and other tested compounds .

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid, and how can intermediates be validated?

Methodological Answer: The synthesis of nitro-substituted indole derivatives typically involves sequential functionalization. A plausible route for this compound could include:

Indole ring formation : Use a Fischer indole synthesis or transition-metal-catalyzed cyclization.

Methoxy group introduction : Electrophilic substitution or O-methylation of a hydroxyl precursor.

Nitration : Controlled nitration at the 7-position using mixed acids (HNO₃/H₂SO₄) under low temperatures to avoid over-nitration.

Carboxylic acid functionalization : Hydrolysis of a pre-installed ester or cyano group.

Q. Validation Steps :

- Intermediate characterization : Use to confirm substitution patterns (e.g., aromatic proton splitting for nitro groups).

- Purity assessment : HPLC with UV detection (λ = 254–280 nm) to verify intermediates.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ions.

Q. Key Considerations :

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer :

- Personal Protective Equipment (PPE) :

- Wear nitrile gloves (tested for chemical resistance) and lab coats.

- Use ANSI Z87.1-certified safety goggles and face shields during bulk handling.

- Ventilation : Conduct reactions in a fume hood with ≥100 fpm face velocity to minimize inhalation of aerosols/dust.

- Spill Management :

- Absorb spills with inert materials (vermiculite, sand) and avoid dry sweeping to prevent dust generation.

- Decontaminate surfaces with 70% ethanol or 5% sodium bicarbonate.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

Q. How can researchers characterize the compound’s structural and electronic properties?

Methodological Answer :

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structure. Optimize crystal growth via vapor diffusion with solvents like DMSO/water .

- Spectroscopic Analysis :

- : Compare chemical shifts with DFT-predicted values (e.g., B3LYP/6-311+G(d,p)).

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) stretches.

- UV-Vis : Assess π→π* transitions in ethanol (expected λmax ~300–350 nm).

Q. Data Interpretation :

Advanced Research Questions

Q. How to resolve contradictions in spectral data or unexpected reactivity during synthesis?

Methodological Answer :

- Hypothesis Testing :

- If nitro group placement conflicts with predicted regioselectivity, perform isotopic labeling (e.g., -labeling) or NOE NMR to confirm spatial proximity.

- For unexpected byproducts, use LC-MS to identify structures and trace reaction pathways.

- Computational Validation :

- Compare experimental shifts with DFT-calculated values (Gaussian 16, B3LYP functional).

- Simulate reaction energy profiles (IRC analysis) to identify intermediates.

Q. Case Study :

- If nitration yields a 5-nitro isomer, revise the directing group strategy (e.g., introduce electron-withdrawing groups at the 7-position pre-cyclization) .

Q. What computational methods are suitable for studying the compound’s reactivity or biological interactions?

Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- Simulate nitro group reduction pathways (e.g., using implicit solvent models like SMD).

- Molecular Docking :

- Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with indole-binding pockets).

- Validate docking poses with MD simulations (NAMD/GROMACS) under physiological conditions.

Q. Key Parameters :

Q. How to assess the compound’s stability under varying pH, temperature, or light conditions?

Methodological Answer :

- Experimental Design :

- Thermal Stability : Perform TGA/DSC (heating rate 10°C/min, N₂ atmosphere).

- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC.

- pH Stability : Incubate in buffers (pH 1–12) for 24–72 hrs; quantify decomposition by LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.